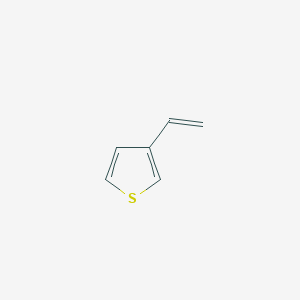

3-ビニルチオフェン

説明

3-Vinylthiophene is a versatile organic compound belonging to the thiophene family, which has been widely studied for its potential in polymer chemistry and materials science. Its vinyl group allows for polymerization and copolymerization, leading to materials with unique electronic and optical properties.

Synthesis Analysis

The synthesis of 3-Vinylthiophene was efficiently achieved through a two-step process starting from 3-(2-ethanol)thiophene to yield 3-(2-bromoethyl)thiophene, which was then converted to 3-Vinylthiophene using tetraglyme as a solvent and 1,8-diazabicyclo[5.4.0]undec-7-ene as a base, achieving a 70% overall yield (Nicolas, Fabre, Pilard, & Simonet, 1999).

Molecular Structure Analysis

The molecular structure of poly(3-methylthiophene), a related compound, demonstrates significant improvements in structure and electronic properties when synthesized in the presence of electroactive particles. This suggests that 3-Vinylthiophene-based polymers can also exhibit enhanced regioregularity, effective conjugation length, and intrachain packing order, leading to materials suitable for electronic devices (Ogurtsov et al., 2018).

Chemical Reactions and Properties

Cycloaddition reactions involving 3-Vinylthiophene with various dienophiles have been explored, yielding diverse products that underline the compound's reactivity and potential for creating novel materials. These reactions produce compounds with varying electronic properties, showcasing 3-Vinylthiophene's versatility in synthetic chemistry (Abarca et al., 1987).

Physical Properties Analysis

The physical properties of materials derived from 3-Vinylthiophene, such as polythiophenes, are heavily influenced by the molecular structure. The presence of the vinyl group facilitates the synthesis of polymers with broad absorption bands and tunable electronic properties, as seen in poly[3-(5-octyl-thienylene-vinyl)-thiophene] (POTVT), which shows a very broad absorption bandwidth covering from 300 nm to 700 nm (Hou, Yang, He, & Li, 2006).

Chemical Properties Analysis

Polythiophenes synthesized from 3-Vinylthiophene exhibit unique optical properties due to their molecular structure and conjugation. The introduction of the vinyl group allows for the development of materials with high conductivity and transparency, beneficial for various electronic applications. For example, poly(3,4-dibutoxythiophene vinylene) shows these desirable properties along with easy processability, highlighting the impact of 3-Vinylthiophene's chemical properties on material design (Dort, Pickett, & Blohm, 1991).

科学的研究の応用

生物活性化合物

チオフェン系アナログには、3-ビニルチオフェンなどの化合物が含まれ、生物活性化合物の潜在的なクラスとして、科学者から大きな関心を集めています . これらの化合物は、薬化学者にさまざまな生物学的効果を持つ高度な化合物を改善するために不可欠な役割を果たします .

薬化学

チオフェンとその誘導体は必須の複素環式化合物であり、さまざまな特性と用途を示します . これらの化合物は、さまざまな生物学的効果を持つ高度な化合物を開発するために、薬化学で使用されます .

工業化学

3-ビニルチオフェンなどのチオフェン誘導体は、工業化学で使用されています . これらの用途の1つは、腐食防止剤としての用途です .

材料科学

材料科学の分野では、チオフェンを介した分子は、有機半導体の進歩において重要な役割を果たしています .

電子工学

チオフェン誘導体は、有機電界効果トランジスタ(OFET)および有機発光ダイオード(OLED)の製造に使用されています .

薬理学

チオフェン環系を持つ分子は、抗がん、抗炎症、抗菌、降圧、抗アテローム性動脈硬化などの多くの薬理学的特性を示します .

新規化合物の合成

ゲヴァルト合成を用いて、一連のエチル-2-(置換ベンジリデンアミノ)-4,5,6,7-テトラヒドロベンゾ[b]チオフェン-3-カルボン酸エステル誘導体を合成しました

Safety and Hazards

作用機序

Target of Action

3-Vinylthiophene is a derivative of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur and four carbon atoms . Thiophene derivatives have been found to exhibit a variety of biological effects, making them a subject of interest for medicinal chemists . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

Mode of Action

For example, some thiophene-based drugs are known to act as voltage-gated sodium channel blockers . The interaction of 3-Vinylthiophene with its targets could result in changes at the molecular level, potentially leading to the observed biological effects.

Biochemical Pathways

Thiophene derivatives are known to affect various biochemical pathways. For instance, they have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

特性

IUPAC Name |

3-ethenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S/c1-2-6-3-4-7-5-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJMHHBWYPDQQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447084 | |

| Record name | 3-VINYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13679-64-6 | |

| Record name | 3-VINYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethenylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

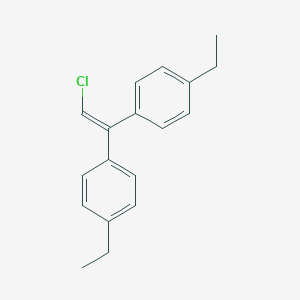

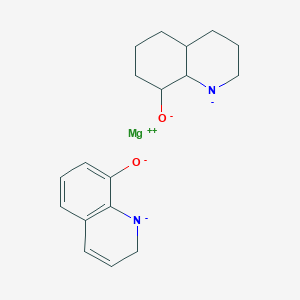

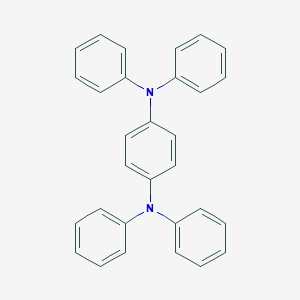

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro-](/img/structure/B81572.png)

![N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B81585.png)